The compound can be classified as:
The synthesis of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate typically involves several steps, including the formation of the piperazine ring and subsequent functionalization.
The molecular structure of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate features several key components:
Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate can participate in various chemical reactions due to its functional groups:
The physical and chemical properties of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate play a crucial role in its applications:
The compound's stability under various conditions (light, heat, moisture) should be assessed for practical applications.
Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate has potential applications in several scientific fields:
Due to its unique structure, it could also find applications in creating novel materials or polymers with specific properties.
This heterocyclic compound integrates a benzofuran core with a piperazine scaffold, creating a versatile molecular architecture. Its structural complexity enables precise interactions with biological targets while maintaining synthetic tractability, positioning it as a critical enabler in modern drug discovery pipelines [8] [9].
The compound exhibits systematic naming variations reflecting its bifunctional architecture:
Structural Features:
Table 1: Nomenclature and Identifiers | Identifier Type | Value | |---------------------|-----------| | Systematic Name | Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | | CAS Number | 183288-44-0 | | Other Names | 5-(4-tert-Butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide; Tert-butyl 4-[2-(aminocarbonyl)-1-benzofuran-5-yl]piperazine-1-carboxylate | | SMILES | O=C(N1CCN(C2=CC=C(OC(C(N)=O)=C3)C3=C2)CC1)OC(C)(C)C | | MDL Number | MFCD22208558 | [2] [3] [9]
Physicochemical Properties:
The compound emerged as a strategic intermediate during optimization of benzofuran-based therapeutics:
Table 2: Key Patent and Development Milestones | Year | Development | Significance | |----------|-----------------|-------------------| | 2004 | WO2005051933A1 | Advanced piperazine-carboxylate synthesis methodology | | 2012 | EP2727913A1 | Demonstrated therapeutic potential of structural analogs | | 2017 | Industrial scale-up | Established cGMP production capabilities in China |
This compound serves as a linchpin in synthesizing complex bioactive molecules:
Vilazodone Intermediate:
Strategic Advantages:
Table 3: Key Pharmaceutical Applications | Application Context | Role of Compound | Target Therapeutic Area | |------------------------|----------------------|------------------------------| | Vilazodone Synthesis | Advanced intermediate | Depression (SSRI/5-HT1a partial agonist) | | CCR2 Antagonist Programs | Structural template | Neuropathic pain, inflammation | | Piperazine Library Production | Core building block | CNS drug discovery |
Table 4: Comprehensive Compound Index | Compound Name | CAS Number | |-----------------------------------------|----------------| | Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | 183288-44-0 | | (4-Tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-N-carboxamide | Not provided | | Tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | Not provided | | Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | [2] [7] [10]
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: